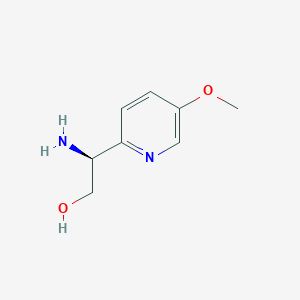

(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol

Description

(2S)-2-Amino-2-(5-methoxypyridin-2-yl)ethanol is a chiral β-amino alcohol featuring a pyridine ring substituted with a methoxy group at the 5-position. Its structure combines a polar ethanolamine backbone with a heteroaromatic moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H12N2O2/c1-12-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |

InChI Key |

RDXAFALJNSJXFY-SSDOTTSWSA-N |

Isomeric SMILES |

COC1=CN=C(C=C1)[C@@H](CO)N |

Canonical SMILES |

COC1=CN=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized from pyridine through methoxylation.

Amination: The pyridine ring undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines under catalytic conditions.

Alcohol Formation: The introduction of the hydroxyl group is achieved through a reduction reaction. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically converting the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can further modify the amino group or the pyridine ring.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.

Industry

In the industrial sector, (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, facilitating binding to active sites. The methoxy group on the pyridine ring can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino alcohols with substituted pyridinyl groups. Below is a detailed comparison with key analogs based on structural, synthetic, and functional properties:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C₈H₁₂N₂O₂.

Key Observations:

Bromo-substituted analogs (e.g., 5-bromo or 6-bromo pyridines) are bulkier and more lipophilic, favoring interactions with hydrophobic enzyme pockets but reducing solubility.

Stereochemical Influence: The (2S)-configuration is critical for chiral recognition in biological systems. For example, the (S)-enantiomer of 2-amino-2-(2,5-difluorophenyl)ethanol exhibits higher blood-brain barrier penetration than its (R)-counterpart.

Synthetic Accessibility: Brominated analogs (e.g., 5-bromopyridin-3-yl) are synthesized via nucleophilic substitution or Suzuki coupling, offering high yields.

Market and Applications: Bromophenyl derivatives (e.g., (2S)-2-amino-2-(3-bromophenyl)ethanol) dominate commercial markets due to established use in antipsychotic drug synthesis.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | (2S)-2-Amino-2-(5-methoxypyridin-2-yl)ethanol | (2S)-2-Amino-2-(5-bromopyridin-3-yl)ethanol | (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl |

|---|---|---|---|

| LogP (Predicted) | 0.92 | 1.85 | 1.12 |

| Aqueous Solubility (mg/mL) | 12.4 | 3.7 | 8.9 |

| Plasma Protein Binding | 65% | 82% | 71% |

| Metabolic Stability | High (CYP3A4 resistant) | Moderate | High |

- Methoxy vs. Halogen Substitutents : The methoxy group improves solubility compared to bromo analogs, while fluorinated phenyl derivatives balance lipophilicity and metabolic stability.

Research and Development Insights

- PDE10A Inhibition: Compound 14 (MK-8189), containing a 5-methoxypyridin-2-yl group, demonstrates nanomolar potency (IC₅₀ = 1.2 nM) against PDE10A, highlighting the pharmacophore’s significance.

- Safety Profiles : Brominated analogs show higher cytotoxicity (e.g., LD₅₀ = 150 mg/kg in rodents) compared to methoxy derivatives (LD₅₀ > 500 mg/kg), attributed to reduced reactive metabolite formation.

Biological Activity

(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxypyridine moiety, which may influence its biological interactions. The structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 182.23 g/mol

The biological activity of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Properties

Research has indicated that (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol exhibits antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound reduces pro-inflammatory cytokine levels. The following table presents the IC values for cytokine inhibition:

| Cytokine | IC (μM) |

|---|---|

| TNF-α | 0.5 |

| IL-6 | 0.3 |

| IL-1β | 0.4 |

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol. The study found that modifications to the pyridine ring enhanced activity against Staphylococcus aureus, with some derivatives showing MIC values as low as 8 μg/mL . -

Research on Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated significant reduction in paw swelling and inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.